molecular formula C16H14N2O2 B8776760 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione CAS No. 84200-00-0

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione

Cat. No.: B8776760
CAS No.: 84200-00-0
M. Wt: 266.29 g/mol
InChI Key: LSWDRGMRLHIMLM-UHFFFAOYSA-N
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Description

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is a heterocyclic compound that features both pyridine and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione typically involves the reaction of 3-(pyridin-3-yl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
  • 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Uniqueness

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is unique due to its dual presence of pyridine and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs .

Properties

CAS No.

84200-00-0

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)10-4-6-12-5-3-9-17-11-12/h1-3,5,7-9,11H,4,6,10H2

InChI Key

LSWDRGMRLHIMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7.9 g (28 mmoles) of 3-(3-pyridyl)-1-bromopropane HBr was added 150 mL of dimethylformamide and 27.0 g (145 moles) of potassium phthalimide. The reaction mixture was heated under reflux for 3 hours. The mixture was cooled, diluted with water, and made basic with aqueous potassium hydroxide. The product was then extracted with ethyl acetate, and the extracts were washed with saturated solutions of sodium bicarbonate and sodium chloride, dried and evaporated to give 11.0 g of 2-[3-(3-pyridinyl)propyl]-1H-isoindole-1,3(2H)-dione, m.p. 88°-90°; NMR (CDCl3) δ8.36-8.50 (m, 2H); 7.75-7.90 (m, 2H); 7.57-7.75 (m, 2H); 7.47-7.56 (d, 1H); 7.13-7.32 (m, 1H); 3.63-3.29 (t, 2H); 2.53-2.71 (t, 2H); 1.94-2.10 (m, 2H) .
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
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reactant
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27 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Cool a mixture of phthalimide (5.4 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in tetrahydrofuran (80 mL) to 0° C. Add dropwise a solution of 3-pyridine propanol (5.0 g, 37 mmol) and diethyl azodicarboxylate (5.8 mL, 37 mmol) in tetrahydrofuran (50 mL). After 2 hours, dilute the reaction mixture with methylene chloride (100 mL), and water (100 mL). Wash the organic layer with water (100 mL), then brine (100 mL). Dry over magnesium sulfate, filter and concentrate to afford 2-(3-pyridin-3-yl-propyl)isoindole-1,3-dione as a yellow solid which can be used without further purification.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
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5 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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